molecular formula C12H18FNO B13289112 (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine

Cat. No.: B13289112
M. Wt: 211.28 g/mol
InChI Key: KKLXCTHOQLCUJF-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine is a chemical compound with the molecular formula C12H18FNO. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals . The compound is characterized by its unique structure, which includes an ethoxyethyl group and a fluoromethylphenyl group attached to an amine.

Preparation Methods

The synthesis of (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine can be compared with similar compounds such as:

    (2-Methoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine: Similar structure but with a methoxy group instead of an ethoxy group.

    (2-Ethoxyethyl)[(3-chloro-4-methylphenyl)methyl]amine: Similar structure but with a chloro group instead of a fluoro group.

    (2-Ethoxyethyl)[(3-fluoro-4-ethylphenyl)methyl]amine: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Biological Activity

(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C12H19FNO, characterized by an ethoxyethyl group and a fluorinated aromatic ring. Its unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
  • Receptor Modulation : It has been suggested that this compound can bind to specific receptors, altering signaling pathways that are crucial for cellular functions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cells, particularly in aggressive forms like glioblastoma multiforme (GBM). This is achieved through the inhibition of glycolysis, a metabolic pathway upregulated in many cancers.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds helps to highlight the unique properties of this compound. The following table summarizes key features:

Compound NameCAS NumberKey Features
This compound1343723-03-4Fluorinated aromatic ring increases reactivity
(2-Ethoxyethyl)[(3-chloro-4-methylphenyl)methyl]amine1156424-74-6Chlorinated variant with different bioactivity
(2-Ethoxyethyl)[(4-methylphenyl)methyl]amine1156424-74-6Non-fluorinated analog for comparison

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Cancer Research demonstrated that the fluorinated derivative effectively inhibited cell proliferation in GBM cells by targeting hexokinase activity. The compound showed lower IC50 values compared to non-fluorinated analogs, indicating enhanced potency under hypoxic conditions typical of tumor environments .
  • Antimicrobial Testing : In vitro assays conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited significant antimicrobial activity, suggesting its potential as a lead compound for antibiotic development .

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-ethoxy-N-[(3-fluoro-4-methylphenyl)methyl]ethanamine

InChI

InChI=1S/C12H18FNO/c1-3-15-7-6-14-9-11-5-4-10(2)12(13)8-11/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

KKLXCTHOQLCUJF-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=C(C=C1)C)F

Origin of Product

United States

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